N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with:
- A diethylaminoethyl group at position 2, enhancing solubility due to its basic amine.
- A 4-fluorobenzyl group at position 2, contributing to metabolic stability via electron-withdrawing effects.
- A carboxamide moiety at position 4, common in bioactive molecules for hydrogen bonding.
Properties
Molecular Formula |
C30H34FN3O3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C30H34FN3O3/c1-4-33(5-2)19-18-32-29(35)27-25-8-6-7-9-26(25)30(36)34(20-21-10-14-23(31)15-11-21)28(27)22-12-16-24(37-3)17-13-22/h6-17,27-28H,4-5,18-20H2,1-3H3,(H,32,35) |
InChI Key |
ACZABABCHZPYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For this compound, a phenylalanine derivative could serve as the starting material. As described in patent, reacting a phenylalanine analog with formaldehyde or paraformaldehyde in the presence of sulfuric acid generates the tetrahydroisoquinoline core. For example:
-
Step 1 : A phenylalanine derivative (R¹ = 4-methoxyphenyl, R² = 4-fluorophenylmethyl) is treated with formaldehyde in H₂SO₄ at 50–80°C for 3–12 hours to yield the intermediate 3,4-dihydroisoquinoline.
-
Step 2 : Reduction of the dihydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation produces the tetrahydroisoquinoline skeleton.
Pictet-Spengler Reaction
An alternative route involves the Pictet-Spengler cyclization, which condenses β-arylethylamines with aldehydes. For instance:
-
Step 1 : A β-arylethylamine bearing the 4-fluorophenylmethyl and 4-methoxyphenyl groups is reacted with glyoxylic acid (to introduce the 1-oxo group) in acidic conditions (e.g., TFA).
-
Step 2 : Cyclization at 70°C for 12 hours yields the 1-oxo-tetrahydroisoquinoline intermediate.
Functionalization of Substituents
Introduction of the 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl moiety at position 2 can be introduced via alkylation:
Installation of the 4-Methoxyphenyl Group at Position 3
A Suzuki-Miyaura coupling is employed to attach the 4-methoxyphenyl group:
-
Step 1 : The tetrahydroisoquinoline intermediate is functionalized with a boronate ester at position 3 using Pd(PPh₃)₄ as a catalyst.
-
Step 2 : Coupling with 4-methoxyphenylboronic acid in a mixture of dioxane/H₂O (3:1) at 90°C for 12 hours provides the biaryl product.
Carboxamide Formation at Position 4
Carboxylic Acid Activation
The tetrahydroisoquinoline-4-carboxylic acid is activated as an acid chloride:
Amidation with N,N-Diethylethylenediamine
The acid chloride reacts with N,N-diethylethylenediamine to form the carboxamide:
-
Step 1 : The acid chloride is dissolved in THF and added dropwise to a solution of N,N-diethylethylenediamine and Et₃N at 0°C.
-
Step 2 : The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (CH₂Cl₂/MeOH, 10:1).
Oxidation to 1-Oxo Derivative
The final oxidation step introduces the 1-oxo group:
-
Step 1 : The tetrahydroisoquinoline is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C for 1 hour.
-
Step 2 : Quenching with isopropanol and extraction with ethyl acetate yields the 1-oxo product.
Optimization and Challenges
Stereochemical Control
If the target compound requires specific stereochemistry, asymmetric synthesis methods must be employed. For example:
Purification Strategies
-
Recrystallization : The final product is recrystallized from ethanol/water (4:1) to achieve >99% purity.
-
HPLC : Semi-preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves any diastereomeric impurities.
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18, MeCN/H₂O (70:30), 1 mL/min |
| HRMS (ESI+) | [M+H]⁺ Calc. 546.2654, Found 546.2651 | Q-TOF Mass Spectrometer |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.25–6.75 (m, 8H, ArH), 4.32 (s, 2H, CH₂) | Varian Inova 500 |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety in the molecule is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : The amide bond can cleave in the presence of concentrated HCl or H₂SO₄, yielding the corresponding carboxylic acid and amine derivatives .
-
Basic Hydrolysis : In NaOH or KOH, the reaction produces a carboxylate salt and free amine .
Example Reaction Pathway :
Nucleophilic Aromatic Substitution (NAS) at the Fluorophenyl Group
The 4-fluorophenyl substituent may undergo NAS reactions due to the electron-withdrawing nature of the fluorine atom. Potential reagents include:
-
Ammonia or Amines : Substitution of fluorine with amino groups under high-temperature conditions .
-
Thiols : Replacement of fluorine with thiol groups using catalysts like CuI .
Example Reaction :
Oxidation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline ring can oxidize to form a fully aromatic isoquinoline system. Common oxidizing agents include:
Impact : Oxidation reduces solubility and alters electronic properties, potentially affecting biological activity .
Demethylation of the Methoxyphenyl Group
The 4-methoxyphenyl group may undergo demethylation using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃), yielding a phenolic hydroxyl group .
Example Reaction :
Alkylation/Protonation at the Diethylaminoethyl Group
The tertiary amine in the diethylaminoethyl side chain can:
-
React with alkyl halides to form quaternary ammonium salts.
-
Act as a proton acceptor in acidic environments, enhancing water solubility .
Application : This property is exploited in drug formulations to improve bioavailability .
Photochemical Reactivity
The conjugated aromatic systems (e.g., tetrahydroisoquinoline and methoxyphenyl) may undergo photochemical reactions, such as:
-
Electron Transfer : Leading to radical intermediates under UV light .
-
Ring-Opening : Observed in structurally similar compounds under prolonged irradiation .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Products |
|---|---|---|---|
| Carboxamide | Hydrolysis | HCl/H₂O or NaOH/H₂O | Carboxylic acid + amine |
| 4-Fluorophenyl | Nucleophilic substitution | NH₃, CuI, Δ | Aminophenyl derivative |
| Tetrahydroisoquinoline | Oxidation | KMnO₄ (acidic) | Aromatic isoquinoline |
| 4-Methoxyphenyl | Demethylation | BBr₃/CH₂Cl₂ | Phenolic derivative |
| Diethylaminoethyl | Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Scientific Research Applications
GNF-PF-1967 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool compound to study specific biochemical pathways. In biology, it has shown potential in targeting specific proteins and enzymes, making it a valuable compound for studying disease mechanisms. In medicine, GNF-PF-1967 is being investigated for its potential use in treating diseases such as malaria, where it has shown efficacy in inhibiting the growth of the malaria parasite . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of GNF-PF-1967 involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and proteins, thereby disrupting key pathways involved in disease progression. For example, in the case of malaria, GNF-PF-1967 targets the parasite’s mitochondrial function, leading to its death . The compound’s ability to selectively target these pathways makes it a promising candidate for therapeutic development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
- Diethylaminoethyl Group: Unique to the target compound, this group likely enhances aqueous solubility compared to methyl or trifluoroethyl substituents in analogs .
- 4-Fluorophenyl Motif : Shared with and , fluorinated aromatic groups are associated with improved metabolic stability and binding affinity in drug design .
- 4-Methoxyphenyl Group : Similar to compounds in and , methoxy groups are linked to anti-inflammatory activity (e.g., IC50 = 17.00 μM for a related compound ).
Pharmacological Implications
- Anti-inflammatory Potential: Methoxy-substituted compounds (e.g., ) exhibit NO inhibition, suggesting the target’s 4-methoxyphenyl group may confer similar activity .
- Receptor Binding: The tetrahydroisoquinoline core is prevalent in kinase inhibitors. The diethylaminoethyl side chain could modulate interactions with charged residues in active sites.
Physicochemical Properties
- Solubility: The diethylaminoethyl group’s basicity may improve water solubility compared to ’s methyl-substituted analog .
Biological Activity
N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have been extensively studied for their diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this specific compound, drawing from various research findings and studies.
Overview of Tetrahydroisoquinoline Derivatives
THIQs are recognized for their structural versatility and potential therapeutic applications. The biological activities of THIQ derivatives are influenced by their molecular structure and the presence of various functional groups. Research indicates that modifications to the THIQ scaffold can significantly enhance its pharmacological properties .
Key Biological Activities
- Antitumor Activity : THIQ derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Some THIQ compounds exhibit significant antibacterial activity against a range of pathogens.
- Anti-inflammatory Effects : THIQs can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The biological potency of this compound is likely influenced by its unique structural features:
| Functional Group | Effect on Activity |
|---|---|
| Diethylamino group | Enhances solubility and bioavailability |
| 4-Fluorophenyl substitution | Increases binding affinity to targets |
| 4-Methoxyphenyl group | Modulates lipophilicity and receptor interaction |
| Carbonyl group | Essential for biological activity |
Case Studies
- Antitumor Activity : A study found that THIQ derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 of 6.28 μM against aminopeptidase N (APN), indicating potential as an anticancer agent .
- Antimicrobial Studies : Research has highlighted that certain THIQ compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, modifications to the phenyl ring enhanced activity against Staphylococcus aureus .
- Neuroprotective Studies : Compounds within the THIQ class have been evaluated for their neuroprotective properties in models of neurodegeneration. One study indicated that a similar compound could reduce oxidative stress markers in neuronal cells .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds can inhibit key enzymes involved in tumor progression or bacterial metabolism.
- Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways related to inflammation and cell survival.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tetrahydroisoquinoline carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Amide coupling : Reacting substituted amines with activated carbonyl intermediates (e.g., using EDCI/HOBt for carbodiimide-mediated coupling) .
- Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes with CO surrogates (e.g., formic acid derivatives) to form the tetrahydroisoquinoline core .
- Solvent optimization : Solvent-free "neat" methods or microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) can improve yield and reduce reaction time .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .
Q. How can the compound’s structural integrity and purity be validated?
- Methodological Answer :
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks for diethylamino (δ ~2.5–3.5 ppm for CH₂ groups), fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons), and methoxyphenyl (δ ~3.8 ppm for OCH₃) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₉H₃₃FN₃O₃).
- X-ray crystallography : Resolve stereochemistry of the tetrahydroisoquinoline core using single-crystal diffraction (e.g., as demonstrated for similar compounds in ) .
- HPLC-PDA : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Comparative assays : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines for in vitro cytotoxicity) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
- Batch variability analysis : Compare purity profiles (HPLC, LC-MS) of compound batches to rule out impurities affecting bioactivity .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to contextualize results against structurally similar carboxamides .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in ethyl carboxylate derivatives () .
- Metabolic stability : Assess hepatic microsomal stability (human/rat) and identify metabolic hotspots via LC-MS/MS metabolite profiling .
- Lipid formulation : Encapsulate in PEGylated liposomes to improve bioavailability, guided by logP calculations (e.g., predicted logP ~3.5 for this compound) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Target deconvolution : Use CRISPR-Cas9 gene knockout libraries or affinity-based pulldown assays with biotinylated analogs .
- Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., kinase domains) using software like GROMACS or AMBER .
- Pathway analysis : Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map downstream signaling effects .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s solubility and stability?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) to identify degradation pathways .
- Inter-laboratory validation : Collaborate with independent labs to standardize protocols (e.g., USP <711> dissolution testing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
